3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione
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Overview
Description
3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione typically involves multiple steps. One common method starts with the condensation of appropriate benzyl and chloro derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial and antitumor activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: This compound shares a similar spiro structure and has been studied for its antibacterial activity.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-cancer properties, this compound also features a fused ring system.
Uniqueness
3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione stands out due to its specific chloro and benzyl substitutions, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C25H26ClNO2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-benzyl-9-chlorospiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C25H26ClNO2/c26-20-10-9-19-16-25(23(28)7-4-8-24(25)29)22-14-18(11-12-27(22)21(19)15-20)13-17-5-2-1-3-6-17/h1-3,5-6,9-10,15,18,22H,4,7-8,11-14,16H2 |
InChI Key |
PGQBPMVSBPQSQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)CC5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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